Traumatic acid is a natural product found in Meehania urticifolia with data available.
Traumatic acid
CAS No.: 6402-36-4
Cat. No.: VC21354305
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6402-36-4 |
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Molecular Formula | C12H20O4 |
Molecular Weight | 228.28 g/mol |
IUPAC Name | (E)-dodec-2-enedioic acid |
Standard InChI | InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+ |
Standard InChI Key | MAZWDMBCPDUFDJ-VQHVLOKHSA-N |
Isomeric SMILES | C(CCCCC(=O)O)CCC/C=C/C(=O)O |
SMILES | C(CCCCC(=O)O)CCCC=CC(=O)O |
Canonical SMILES | C(CCCCC(=O)O)CCCC=CC(=O)O |
Melting Point | 165.5 °C |
Property | Value |
---|---|
Chemical formula | C12H20O4 |
Molar mass | 228.288 g·mol−1 |
Melting point | 166-167 °C |
Boiling point | 150-160 °C at 0.001 mmHg |
Density | 1.0051 (estimate) |
Appearance | White to off-white solid |
Solubility | Very slightly soluble in chloroform (when heated), slightly soluble in DMSO |
pKa | 4.78±0.10 (predicted) |
LogP | 2.686 (estimated) |
These physical characteristics are significant for understanding the compound's behavior in biological systems and its potential for pharmaceutical applications . The limited water solubility of traumatic acid influences its bioavailability and the methods by which it can be administered in potential therapeutic contexts. The salts and esters of traumatic acid, collectively known as traumatates, present different properties that may enhance its utility in various applications .
Discovery and Historical Context
The journey to understanding traumatic acid began in 1939 when American chemists James English Jr. and James Frederick Bonner, along with Dutch scientist Arie Jan Haagen-Smit, first isolated the compound from wounded bean plants . This groundbreaking discovery revealed a previously unknown mechanism through which plants respond to physical damage .
In the same year of its discovery, English and colleagues successfully synthesized traumatic acid through a chemical process that involved converting undecylenic acid to the half-aldehyde of sebacic acid, followed by condensation with malonic acid in the presence of pyridine . This synthesis represented a significant achievement in organic chemistry during that era and provided researchers with a method to produce the compound for further study outside of plant extraction methods .
The name "traumatic acid" aptly reflects its role in plant trauma response, highlighting the connection between the compound and the wound healing process in plant tissues . Together with its acid-aldehyde counterpart traumatin (12-oxo-trans-10-dodecenoic acid), traumatic acid was identified as a "wound hormone" that facilitates plants' natural healing processes after experiencing damage . This discovery established a new understanding of plant hormones and their role in stress responses.
Biosynthesis and Metabolism
The biosynthesis of traumatic acid in plants follows a complex pathway that typically begins with either linoleic acid or linolenic acid, both of which are 18-carbon unsaturated fatty acids . The process involves several enzymatic and non-enzymatic steps that transform these precursor molecules into the final dicarboxylic acid structure.
Biosynthetic Pathway
The biosynthetic journey of traumatic acid involves several key steps:
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Release of linoleic and linolenic acid from cell membrane lipids through the activity of wound-inducible phospholipases A2 and D .
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Lipooxygenase (LOX)-catalyzed oxidation, which adds oxygen molecules to the unsaturated fatty acids .
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Formation of 13-hydroperoxylinolenic acid (13HPOT) and 13-hydroperoxylinoleic acid (13HPOD) as major products of the LOX-catalyzed reaction .
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Cleavage of these 18-carbon chains by hydroperoxide lyase (HPL) into 6-carbon chain aldehydes and 12-carbon 12-oxo-(9Z)-dodecanic acid .
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Isomerization of 12-oxo-(9Z)-dodecanic acid into 12-oxo-(10E)-dodecanic acid, also known as traumatin .
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Nonenzymatic autooxidation of traumatin ultimately produces traumatic acid .
This pathway highlights the intricate biochemical processes that plants employ to generate wound-healing compounds in response to tissue damage. The presence of lipooxygenase in all eukaryotic cells suggests that similar pathways might exist in other organisms, potentially including humans .
Metabolic Transformations
Beyond its biosynthesis, traumatic acid undergoes metabolic changes through processes such as ω-hydroxylation, mediated by cytochrome P450 . This process involves the conversion of a CH3 group to a CH2OH group, followed by oxidation through an aldehyde group to form a carboxylic acid group, resulting in dicarboxylic acid structures . Similar metabolic transformations occur with physiologically important compounds like arachidonic acid, prostaglandins, and leukotrienes .
Further metabolic processing of traumatic acid may involve the peroxisome β-oxidation system, which can produce shorter-chain fatty acids through several oxidation cycles . These metabolic pathways demonstrate the integration of traumatic acid into broader lipid metabolism networks within plant cells.
Physiological Functions in Plants
Traumatic acid serves several vital functions in plant physiology, with its primary role being wound healing and growth stimulation. The compound's activities extend beyond simple repair mechanisms to influence fundamental cellular processes.
Wound Healing and Cell Proliferation
As a wound hormone, traumatic acid's most prominent function is stimulating cell division near trauma sites, enabling plants to form protective calluses over damaged areas and regenerate tissues . This process, known as cicatrization, is essential for plants to recover from physical injuries caused by environmental factors, herbivores, or mechanical damage .
Research indicates that traumatic acid stimulates protein synthesis, nucleic acid biosynthesis, and the production of photosynthetic dyes . It also enhances photosynthesis intensity, providing the energy resources necessary for accelerated cell division and tissue repair . While traumatin appears to have stronger effects on cell proliferation, traumatic acid complements these activities through its own growth-promoting properties .
Pharmaceutical Applications
Traumatic acid has found its way into pharmaceutical formulations due to its biological activities. It is used as an intermediate in prostaglandin synthesis, leveraging its structural similarities to other fatty acid derivatives involved in inflammatory and immune responses . Additionally, the compound has been incorporated into pharmaceutical products such as Restomyl, an odontostomatologic gel, where it contributes to mucosal re-epithelialization activity .
The compound's potential mechanisms in human cells may parallel those observed in plants, particularly its effects on cell proliferation and biochemical processes related to cell division . It is hypothesized that traumatic acid might act in human fibroblasts similarly to how non-esterified fatty acids function at the molecular level, potentially supporting wound healing and tissue regeneration processes .
Research Findings and Recent Developments
Scientific investigation into traumatic acid continues to evolve, with recent studies expanding our understanding of both its fundamental properties and potential applications.
Molecular Insights
Research has revealed that traumatic acid likely influences cellular processes through mechanisms similar to those of free fatty acids and their derivatives . The compound's ability to modify protein phosphorylation patterns suggests that it participates in cellular signaling networks that regulate growth, division, and differentiation . These molecular insights provide a foundation for understanding traumatic acid's biological activities across different organismal contexts.
Studies examining the interaction between traumatic acid and cellular components have identified specific proteins that respond to the compound through altered phosphorylation states . This research has highlighted potential signaling pathways through which traumatic acid might exert its effects, opening avenues for further investigation into its molecular mechanisms of action.
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